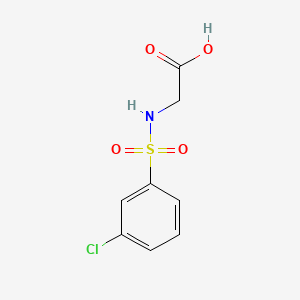

((3-Chlorophenyl)sulfonyl)glycine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(3-chlorophenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c9-6-2-1-3-7(4-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWFYPPYALIWLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26670213 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

565198-64-3 | |

| Record name | 2-(3-chlorobenzenesulfonamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Analysis of ((3-Chlorophenyl)sulfonyl)glycine: A Review of Available Data

For Immediate Release

Shanghai, China – December 7, 2025 – An in-depth review of publicly available scientific literature and chemical databases reveals a significant lack of detailed structural and experimental data for the compound ((3-Chlorophenyl)sulfonyl)glycine. Despite its availability from commercial suppliers for research purposes, comprehensive structural analysis, including crystallographic data, bond lengths, and bond angles, remains unpublished. Similarly, detailed experimental protocols for its synthesis and characterization, as well as its specific biological signaling pathways, are not documented in accessible scientific literature.

This technical guide summarizes the currently available information for researchers, scientists, and drug development professionals and highlights the areas where data is absent.

Chemical and Physical Properties

This compound is a derivative of the amino acid glycine (B1666218).[1] Basic chemical information has been compiled from various chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₄S | MedChemExpress[1], CymitQuimica[2] |

| Molecular Weight | 249.67 g/mol | MedChemExpress[1], CymitQuimica[2] |

| CAS Number | 565198-64-3 | MedChemExpress[1], CymitQuimica[2] |

| Appearance | Solid (Typically) | InvivoChem[3] |

| Melting Point | 142-143°C | InvivoChem[3] |

| LogP | 2.174 | InvivoChem[3] |

| Topological Polar Surface Area (tPSA) | 91.85 Ų | InvivoChem[3] |

| Hydrogen Bond Donors | 2 | InvivoChem[3] |

| Hydrogen Bond Acceptors | 5 | InvivoChem[3] |

| Rotatable Bond Count | 4 | InvivoChem[3] |

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the specific synthesis of this compound is not available in the current body of scientific literature. General methods for the synthesis of N-arylsulfonyl amino acids typically involve the reaction of an amino acid with an arylsulfonyl chloride under basic conditions. A plausible synthetic route for this compound is visualized below, based on these general principles.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of N-sulfonylated amino acids.

Structural Characterization

No crystallographic data or detailed spectroscopic analyses (NMR, IR, Mass Spectrometry) for this compound have been published. Commercial suppliers indicate that the compound meets a minimum purity level, typically determined by HPLC and/or NMR, but the full spectral data and interpretation are not publicly provided.[2]

Biological Activity and Signaling Pathways

This compound is categorized as a glycine derivative.[1] Some sources make general statements that amino acid derivatives can be used as ergogenic supplements, potentially influencing the secretion of anabolic hormones, providing fuel during exercise, and enhancing mental performance.[1] However, no specific studies were found that investigate the biological activity or the specific signaling pathways of this compound. Therefore, a diagram of its signaling pathway cannot be created at this time.

Conclusion

While this compound is commercially available for research, there is a notable absence of fundamental scientific data in the public domain. Key information regarding its detailed 3D structure, comprehensive spectroscopic data, a validated synthetic protocol, and its specific biological functions and mechanisms of action has not been published. This presents an opportunity for further research to characterize this molecule and explore its potential applications. Researchers working with this compound are encouraged to perform and publish these fundamental analyses to contribute to the collective scientific knowledge.

References

Technical Guide: Physicochemical Properties of ((3-Chlorophenyl)sulfonyl)glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of ((3-Chlorophenyl)sulfonyl)glycine. The document is intended for researchers, scientists, and professionals in the field of drug development. It includes a summary of quantitative data, detailed experimental methodologies for key physicochemical parameters, and a visualization of a potential signaling pathway associated with glycine (B1666218) derivatives. This guide aims to serve as a foundational resource for further research and development involving this compound.

Introduction

This compound is a derivative of the amino acid glycine, featuring a 3-chlorophenylsulfonyl moiety.[1] Its chemical structure suggests potential applications in medicinal chemistry and drug discovery, warranting a thorough characterization of its physicochemical properties. These properties are critical in determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential biological activity. Understanding these characteristics is a fundamental prerequisite for its evaluation as a potential therapeutic agent.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₄S | [1][2][3] |

| Molecular Weight | 249.67 g/mol | [1][2][3] |

| CAS Number | 565198-64-3 | [1][2][3] |

| Appearance | Solid (Predicted) | |

| Melting Point | 142-143 °C | |

| Boiling Point | Not available |

Table 2: Partition and Dissociation Constants

| Property | Value | Source |

| logP | 2.174 | |

| pKa | Not available |

Table 3: Solubility Data

| Solvent | Solubility | Source |

| Water | Not available | |

| DMSO | May be soluble | |

| Ethanol | May be soluble | |

| DMF | May be soluble |

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on established analytical techniques.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.[4][5][6][7][8]

-

Apparatus: Digital melting point apparatus, capillary tubes.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.[5]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature at which the first droplet of liquid appears and the temperature at which the last solid crystal melts are recorded as the melting range.

-

logP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (logP) can be determined using the shake-flask method, which is considered the gold standard.[1][9][10][11]

-

Apparatus: Separatory funnel, mechanical shaker, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

A known concentration of this compound is dissolved in one of the two pre-saturated phases (n-octanol or water).

-

The second immiscible, pre-saturated phase is added to the separatory funnel.

-

The mixture is shaken until equilibrium is reached (e.g., for 24 hours).

-

The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

pKa (Acid Dissociation Constant) Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.[12][13][14][15]

-

Apparatus: pH meter, burette, stirrer.

-

Procedure:

-

A solution of this compound of known concentration is prepared in water or a suitable co-solvent.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

Aqueous Solubility Determination

The aqueous solubility can be determined using the shake-flask method.[16][17][18][19][20]

-

Apparatus: Vials with screw caps, orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of solid this compound is added to a known volume of water in a vial.

-

The vial is sealed and agitated in a shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound have not been elucidated, its structural similarity to glycine suggests potential interaction with pathways modulated by glycine and its derivatives. Glycine itself is known to have neuroprotective and anti-inflammatory effects and can influence various signaling cascades.

As a glycine derivative, this compound may potentially modulate pathways such as the NF-κB signaling pathway, which is a key regulator of inflammation. The following diagram illustrates a hypothetical workflow for investigating the effect of the compound on this pathway.

Caption: Workflow for studying the effect of the compound on NF-κB signaling.

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound and provided standardized experimental protocols for their determination. The presented information serves as a crucial starting point for further investigation into the compound's properties and potential as a drug candidate. Future studies should focus on experimentally determining the outstanding physicochemical parameters and exploring its biological activity and specific molecular targets to fully elucidate its therapeutic potential.

References

- 1. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. mt.com [mt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chm.uri.edu [chm.uri.edu]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. youtube.com [youtube.com]

- 16. Aqueous Solubility Assay - Enamine [enamine.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. pharmatutor.org [pharmatutor.org]

- 20. lup.lub.lu.se [lup.lub.lu.se]

An Overview of ((3-Chlorophenyl)sulfonyl)glycine: A Summary of Available Information

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the currently available public information for the chemical compound ((3-Chlorophenyl)sulfonyl)glycine, identified by the CAS number 565198-64-3. Despite a comprehensive search for in-depth technical data, it is important to note that there is a significant lack of detailed scientific literature, patents, and experimental information for this specific molecule. Therefore, this guide will focus on presenting the basic chemical and physical properties that have been identified from various chemical supplier databases.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. This information is a compilation of data from various chemical suppliers.

| Property | Value | Source |

| CAS Number | 565198-64-3 | [1] |

| Molecular Formula | C₈H₈ClNO₄S | [1] |

| Molecular Weight | 249.67 g/mol | [1] |

| Synonyms | N-(3-Chlorophenylsulfonyl)glycine | [2] |

| Description | Glycine derivative, Versatile small molecule scaffold | [1][3] |

| Water Solubility | >37.5 µg/mL | [2] |

| Rotatable Bond Count | 4 | [2] |

| Exact Mass | 248.9862566 | [2] |

| Monoisotopic Mass | 248.9862566 | [2] |

Biological Activity and Experimental Data

A thorough search for scientific literature and experimental data on this compound yielded no specific information regarding its biological activity, mechanism of action, pharmacology, or toxicology. The compound is generally categorized as an amino acid derivative.[1][4] One supplier, MedChemExpress, makes a general statement that amino acid derivatives have been explored as ergogenic supplements that may influence anabolic hormone secretion and provide other physiological benefits.[1] However, this is a general statement about the class of molecules and is not supported by any specific studies on this compound.[1]

There are currently no publicly available experimental protocols, quantitative data (such as IC₅₀, Kᵢ, or in vivo efficacy data), or detailed descriptions of its biological function.

Synthesis and Manufacturing

Information regarding the specific synthesis of this compound is not available in the public domain, including patent databases and scientific journals. Chemical suppliers list it as a commercially available product for research purposes.[5]

Visualizations

Due to the lack of information on any biological pathways, experimental workflows, or logical relationships associated with this compound, no diagrams can be generated at this time.

Conclusion

This compound (CAS 565198-64-3) is a chemical compound for which there is a notable absence of in-depth scientific and technical data in the public domain. While its basic chemical properties are documented by suppliers, there is no available information on its synthesis, biological activity, or mechanism of action. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. Any investigation into its properties would require de novo experimental work to elucidate its potential biological and pharmacological profile.

References

Commercial Availability and Technical Profile of ((3-Chlorophenyl)sulfonyl)glycine for Research Applications

For Immediate Release

A comprehensive technical guide is now available detailing the commercial availability, physicochemical properties, and potential research applications of ((3-Chlorophenyl)sulfonyl)glycine. This document serves as a vital resource for researchers, scientists, and drug development professionals interested in utilizing this glycine (B1666218) derivative in their studies.

This compound, with the CAS Number 565198-64-3, is a research chemical commercially available from several fine chemical suppliers. It is typically offered as a solid with a purity of 95% or greater. This guide provides an in-depth overview of its chemical characteristics, sourcing, and handling for laboratory use.

Physicochemical and Commercial Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison. This information has been compiled from various commercial suppliers and chemical databases.

| Property | Value | Source |

| CAS Number | 565198-64-3 | MedChemExpress, CymitQuimica[1][2] |

| Molecular Formula | C₈H₈ClNO₄S | MedChemExpress[1] |

| Molecular Weight | 249.67 g/mol | MedChemExpress[1] |

| Purity | ≥95% | CymitQuimica[2] |

| Appearance | Solid | InvivoChem |

| Melting Point | 142-143 °C | InvivoChem |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | InvivoChem |

| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month | InvivoChem |

| Solubility | Soluble in DMSO | InvivoChem |

Synthesis and Preparation

This reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. The selection of the base and solvent, as well as the reaction temperature and duration, would be critical parameters to optimize for achieving a high yield and purity of the final product.

A generalized workflow for this synthesis is depicted below.

Potential Research Applications and Biological Context

This compound is classified as a glycine derivative. While specific biological targets and mechanisms of action for this particular compound are not extensively documented in publicly available research, its structural similarity to other biologically active sulfonylglycine derivatives suggests potential areas of investigation.

Generally, amino acid derivatives are explored for their roles in various physiological processes. The broader class of sulfonamides, to which this compound belongs, is known to exhibit a wide range of biological activities.

Based on the available information, potential research applications could lie in the following areas:

-

Metabolic Studies: As a glycine analogue, it could be investigated for its effects on metabolic pathways involving glycine.

-

Enzyme Inhibition Screening: The sulfonylglycine moiety is a common feature in inhibitors of various enzymes, suggesting its potential as a scaffold in drug discovery screening libraries.

-

Neuroscience Research: Given glycine's role as a neurotransmitter, derivatives such as this could be explored for their effects on the central nervous system.

The logical relationship for exploring the research utility of this compound is outlined in the diagram below.

Experimental Considerations

For researchers planning to use this compound, the following experimental considerations are pertinent:

-

Solubility: The compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO). For aqueous biological assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the aqueous buffer, ensuring the final DMSO concentration is compatible with the experimental system and does not exceed cytotoxic levels.

-

Purity Verification: While suppliers provide purity information, it is good laboratory practice to verify the purity and identity of the compound upon receipt using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Stability: Adherence to the recommended storage conditions is essential to maintain the integrity and stability of the compound over time.

This technical guide provides a foundational understanding of this compound for research purposes. Further experimental investigations are warranted to fully elucidate its biological activities and potential therapeutic applications.

References

An In-depth Technical Guide to N-Aryl-Sulfonyl Glycine Derivatives as Synthetic Building Blocks

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document aims to provide a comprehensive technical guide on the use of sulfonyl-glycine derivatives as synthetic building blocks in medicinal chemistry. Initial research to compile this guide focused specifically on ((3-Chlorophenyl)sulfonyl)glycine. However, a thorough review of available scientific literature and patent databases did not yield a specific, reproducible experimental protocol for the synthesis of this exact molecule, nor detailed examples of its application as a building block.

In light of this, the focus of this guide has been shifted to a closely related and well-documented analogue, N-Phenyl-N-(phenylsulfonyl)glycine . The synthetic methodologies and principles discussed herein are likely adaptable for the synthesis of this compound and other similar structures. This guide will provide a detailed overview of the synthesis, physicochemical properties, and potential applications of this class of compounds, adhering to the core requirements of data presentation, detailed experimental protocols, and logical visualizations.

Introduction: The Utility of N-Aryl-Sulfonyl Glycine (B1666218) Scaffolds

N-aryl and N-alkyl sulfonyl glycine derivatives are valuable scaffolds in medicinal chemistry. The incorporation of a sulfonyl group can modulate the physicochemical properties of the parent glycine molecule, influencing its acidity, lipophilicity, and metabolic stability. The aryl moiety provides a vector for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. These building blocks are of particular interest in the development of novel therapeutic agents targeting a range of biological targets.

Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: A Two-Step Approach

The synthesis of N-Phenyl-N-(phenylsulfonyl)glycine is typically achieved through a robust two-step process. The general workflow involves the initial synthesis of an N-phenylglycine intermediate, followed by N-sulfonylation.

Overall Reaction Scheme

The synthesis commences with the reaction of aniline (B41778) and chloroacetic acid to form N-phenylglycine. This intermediate is then reacted with benzenesulfonyl chloride to yield the final product, N-Phenyl-N-(phenylsulfonyl)glycine.

Caption: Synthetic workflow for N-Phenyl-N-(phenylsulfonyl)glycine.

Physicochemical and Quantitative Data

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the key properties of the analogous N-Phenyl-N-(phenylsulfonyl)glycine. This data is essential for researchers in characterizing the synthesized compound and for its use in further synthetic endeavors.

| Property | Value |

| Molecular Formula | C₁₄H₁₃NO₄S |

| Molecular Weight | 291.32 g/mol |

| Appearance | Solid |

| CAS Number | 59724-82-2 |

Detailed Experimental Protocols

The following protocols are based on established methods for the synthesis of N-Phenyl-N-(phenylsulfonyl)glycine and its precursors. These procedures are intended for use by qualified researchers in a laboratory setting.

Step 1: Synthesis of N-Phenylglycine

This procedure outlines the synthesis of the N-phenylglycine intermediate from aniline and chloroacetic acid.[1][2]

Materials:

-

Aniline (C₆H₅NH₂)

-

Chloroacetic acid (ClCH₂COOH)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water (H₂O)

-

Hydrochloric acid (HCl, for workup)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetic acid in deionized water.

-

To this solution, add an equimolar amount of aniline.

-

Slowly add a solution of sodium hydroxide to neutralize the chloroacetic acid.

-

Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the N-phenylglycine.

-

Filter the crude product using a Büchner funnel and wash with cold deionized water.

-

Recrystallize the crude product from hot water to obtain pure N-phenylglycine.

-

Dry the purified product under vacuum.

Step 2: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine

This procedure details the N-sulfonylation of N-phenylglycine to yield the final product.[1][2]

Materials:

-

N-Phenylglycine (C₈H₉NO₂)

-

Benzenesulfonyl chloride (C₆H₅SO₂Cl)

-

Pyridine (C₅H₅N)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Suspend N-phenylglycine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the suspension in an ice bath and add pyridine to act as a base.

-

Slowly add a solution of benzenesulfonyl chloride in dichloromethane to the reaction mixture via the dropping funnel.

-

Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding 1M hydrochloric acid.

-

Separate the organic layer and wash it sequentially with 1M hydrochloric acid, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-Phenyl-N-(phenylsulfonyl)glycine.

-

Dry the final product under vacuum.

Applications as a Synthetic Building Block

N-Aryl-sulfonyl glycine derivatives are versatile building blocks for the synthesis of more complex molecules with potential biological activity. The carboxylic acid moiety can be readily activated for amide bond formation with a variety of amines, leading to the generation of diverse chemical libraries.

Logical Relationship of Reactants and Products in Library Synthesis

The following diagram illustrates the logical flow from the starting materials to a library of diverse compounds using the N-aryl-sulfonyl glycine core.

Caption: From starting materials to a diverse chemical library.

Potential Biological Significance and Signaling Pathways

While specific biological data for this compound is unavailable, the broader class of N-(phenylsulfonyl)glycine compounds has been investigated for various therapeutic applications. For instance, some derivatives have been explored as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. Furthermore, due to their structural similarity to the neurotransmitter glycine, these compounds have the potential to modulate glycine signaling pathways in the central nervous system, which could be relevant for conditions such as pain.

Conclusion

This technical guide provides a foundational understanding of N-aryl-sulfonyl glycine derivatives, with a specific, detailed focus on the synthesis of N-Phenyl-N-(phenylsulfonyl)glycine. While direct experimental data for this compound remains elusive in the public domain, the methodologies and principles outlined here offer a robust starting point for researchers interested in the synthesis and application of this and related compounds. The versatility of this scaffold in library synthesis underscores its potential as a valuable building block in modern drug discovery. Further research into the synthesis and biological activity of a wider range of N-aryl-sulfonyl glycine derivatives is warranted to fully explore their therapeutic potential.

References

The Potential Biological Activity of Sulfonylglycine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonylglycine derivatives have emerged as a versatile class of compounds with a broad spectrum of potential biological activities. This technical guide provides an in-depth overview of their synthesis, biological evaluation, and mechanisms of action, with a particular focus on their anticancer and antibacterial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

Sulfonylglycine derivatives, characterized by a sulfonyl group attached to a glycine (B1666218) backbone, represent a promising scaffold in medicinal chemistry. The structural versatility of these compounds allows for a wide range of modifications, leading to diverse pharmacological profiles. Extensive research has highlighted their potential as anticancer and antibacterial agents, often attributed to their ability to inhibit key enzymes and modulate critical cellular signaling pathways. This guide will delve into the core aspects of their biological activity, providing a technical foundation for further research and development.

Synthesis of Sulfonylglycine Derivatives

The synthesis of sulfonylglycine derivatives can be achieved through various chemical strategies. A general and widely applicable method involves the reaction of a sulfonyl chloride with a glycine ester, followed by hydrolysis of the ester to yield the final sulfonylglycine derivative.

General Synthetic Protocol

A common synthetic route is the Schotten-Baumann reaction, which involves the acylation of a primary or secondary amine with an acyl chloride in the presence of a base.

Step 1: N-Sulfonylation of Glycine Ester

To a solution of glycine ethyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), a base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 equivalents) is added at 0 °C. The desired sulfonyl chloride (1.1 equivalents) is then added dropwise to the reaction mixture. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the N-sulfonylated glycine ethyl ester.

Step 2: Hydrolysis of the Ester

The N-sulfonylated glycine ethyl ester (1 equivalent) is dissolved in a mixture of THF and water. Lithium hydroxide (B78521) (LiOH) (1.5 equivalents) is added, and the reaction is stirred at room temperature. The progress of the hydrolysis is monitored by TLC. Once the starting material is consumed, the THF is removed under reduced pressure. The aqueous layer is then acidified to a pH of approximately 2-3 using a dilute acid such as 1N HCl. The resulting precipitate, the sulfonylglycine derivative, is collected by filtration, washed with cold water, and dried to afford the final product.

Navigating the Frontier of Drug Discovery: A Technical Guide to Fragment-Based Screening with ((3-Chlorophenyl)sulfonyl)glycine as a Case Study

For Immediate Release

A Deep Dive into Fragment-Based Drug Discovery (FBDD), a powerful methodology for identifying novel lead compounds in modern drug development. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, experimental workflows, and data analysis techniques central to FBDD. We will use the molecule ((3-Chlorophenyl)sulfonyl)glycine as a representative fragment to illustrate the practical application of these methods.

Introduction to Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a highly effective and resource-efficient alternative to traditional high-throughput screening (HTS) for the identification of starting points for drug discovery programs. The core principle of FBDD lies in screening libraries of low molecular weight compounds, typically less than 300 Daltons, known as "fragments."[1] These fragments, due to their small size and lower complexity, can explore a wider chemical space and often exhibit higher "ligand efficiency," meaning they form high-quality interactions with the target protein relative to their size.[2] Although these initial hits usually have weak binding affinities (in the micromolar to millimolar range), their binding modes can be determined with high precision, typically through biophysical methods like X-ray crystallography.[3][4] This structural information is then used to guide the optimization of the fragment into a more potent lead compound through strategies such as fragment growing, linking, or merging.[5]

This guide will use this compound, a synthetically accessible fragment, to walk through a typical FBDD campaign. While no specific biological target or screening data for this exact compound is publicly available, its chemical structure embodies the key features of a typical fragment: a molecular weight under 300 Da, a limited number of rotatable bonds, and functional groups capable of forming directed interactions with a protein target.

The Fragment-Based Screening Workflow

A typical FBDD project follows a structured workflow, beginning with the design of a fragment library and culminating in the identification of a validated hit with a confirmed binding mode.

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Experimental Protocols in FBDD

The success of an FBDD campaign relies on the sensitive and robust detection of weak fragment binding. A variety of biophysical techniques are employed for this purpose, often in a cascaded approach to minimize false positives and negatives.[6]

Primary Screening Methods

Primary screens aim to rapidly identify potential binders from a fragment library. Common techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique that can detect weak binding events in solution.[7] Ligand-observed methods like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are particularly popular for primary screening.[8] Protein-observed methods, such as 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), can provide information on the binding site by monitoring chemical shift perturbations of the protein's backbone amides upon fragment binding.[9]

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at a sensor surface as molecules bind.[10] It can provide data on binding affinity and kinetics.[7]

-

Thermal Shift Assays (TSA): Also known as Differential Scanning Fluorimetry (DSF), this method measures the change in the melting temperature of a protein upon ligand binding. A positive shift indicates that the fragment stabilizes the protein, suggesting a binding event.[11]

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).[10]

Hit Validation and Characterization

Hits identified in the primary screen must be validated using an orthogonal method to ensure they are not artifacts of the initial assay.[12] For example, a hit from a thermal shift assay could be validated using SPR or NMR.

The gold standard for characterizing a fragment hit is determining its three-dimensional binding mode through X-ray crystallography .[3][4] This provides a detailed picture of the interactions between the fragment and the protein, which is invaluable for the subsequent hit-to-lead optimization phase.[3][4]

Data Presentation and Analysis

A key aspect of FBDD is the quantitative assessment of fragment binding. This data is often summarized in tables to facilitate comparison and prioritization of hits.

Table 1: Hypothetical Screening Data for this compound

| Parameter | Value | Method | Notes |

| Molecular Weight | 249.67 g/mol | - | Complies with the "Rule of Three" (MW < 300 Da).[13] |

| cLogP | 1.2 | Calculated | Within the typical range for fragments (cLogP ≤ 3).[13] |

| Dissociation Constant (Kd) | 500 µM | SPR | Indicates weak but measurable binding. |

| Ligand Efficiency (LE) | 0.32 kcal/mol per heavy atom | Calculated | A good starting point for optimization (LE ≥ 0.3 is desirable). |

| Binding Confirmation | Yes | STD-NMR | Orthogonal validation confirms binding in solution.[12] |

| Crystal Structure | 2.1 Å resolution | X-ray Crystallography | High-resolution structure obtained, revealing key interactions. |

Ligand Efficiency (LE) is calculated as: LE = -RT * ln(Kd) / N, where R is the gas constant, T is the temperature in Kelvin, and N is the number of non-hydrogen atoms.

Hit-to-Lead Optimization

Once a fragment hit like this compound is validated and its binding mode is understood, the process of evolving it into a potent lead compound begins. The structural information from X-ray crystallography is crucial for this stage.

Caption: Common strategies for hit-to-lead optimization in FBDD.

-

Fragment Growing: This is the most common strategy, where the initial fragment is extended to make additional interactions with the protein, thereby increasing its potency.[5] For this compound, this could involve modifying the glycine (B1666218) moiety or the chlorophenyl ring to occupy adjacent pockets in the binding site.

-

Fragment Linking: If two different fragments are found to bind in adjacent sites, they can be connected with a chemical linker to create a single, more potent molecule.[5]

-

Fragment Merging: When two fragments bind in an overlapping fashion, their key features can be combined into a single, novel scaffold.[5]

Conclusion

Fragment-based drug discovery is a powerful and rational approach to lead generation. By starting with small, efficient fragments, researchers can systematically explore the binding landscape of a target and build potent and selective drug candidates. While this compound serves as a hypothetical example in this guide, the principles and workflows described are universally applicable and represent the state-of-the-art in modern drug discovery. The integration of sensitive biophysical techniques, high-resolution structural biology, and medicinal chemistry expertise is key to the success of any FBDD campaign.

References

- 1. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment based drug design: from experimental to computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fragment-based lead discovery using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragment Based Screening | Bruker [bruker.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to ((3-Chlorophenyl)sulfonyl)glycine for Novel Compound Library Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ((3-chlorophenyl)sulfonyl)glycine, a versatile scaffold for the synthesis of novel compound libraries. Detailed experimental protocols for the synthesis of the core compound and a representative solid-phase library synthesis are presented. Potential biological applications are discussed, with a focus on the modulation of matrix metalloproteinases and glycine (B1666218) receptors. This document aims to serve as a practical resource for researchers in drug discovery and medicinal chemistry, facilitating the exploration of this promising chemical scaffold.

Introduction

This compound is a derivative of the amino acid glycine, featuring a 3-chlorophenylsulfonyl moiety attached to the nitrogen atom.[1] This structural motif imparts specific physicochemical properties that make it an attractive building block for the generation of diverse compound libraries. The sulfonamide group is a well-established pharmacophore found in numerous clinically approved drugs, known for its ability to participate in hydrogen bonding and interact with biological targets. The presence of the chloro-substituted phenyl ring offers opportunities for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties.

The core structure of this compound is particularly amenable to solid-phase synthesis, allowing for the rapid and efficient generation of large numbers of analogues. This makes it an ideal starting point for hit-to-lead campaigns in drug discovery. Libraries derived from this scaffold have the potential to yield modulators of various enzyme families and receptor systems.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 565198-64-3 | [1][2] |

| Molecular Formula | C₈H₈ClNO₄S | [1][2] |

| Molecular Weight | 249.67 g/mol | [1][2] |

| Appearance | Solid (Typical) | |

| Purity (Typical) | ≥95% | [2] |

Synthesis of the Core Compound: this compound

The synthesis of this compound can be achieved via a straightforward N-sulfonylation of glycine. The following protocol is based on established methods for the synthesis of N-sulfonylated amino acids.

Experimental Protocol

Materials:

-

Glycine

-

3-Chlorophenylsulfonyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl, concentrated and 1M)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

pH paper or pH meter

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Dissolution of Glycine: In a round-bottom flask, dissolve glycine (1.0 equivalent) in a 1M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath with stirring.

-

Addition of Sulfonyl Chloride: Dissolve 3-chlorophenylsulfonyl chloride (1.0 equivalent) in dioxane. Add this solution dropwise to the cold glycine solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Expected Quantitative Data (Based on Analogous Syntheses)

| Parameter | Expected Value | Notes |

| Yield | 70-90% | Based on similar N-sulfonylation reactions of amino acids. |

| Purity | >95% | After recrystallization. |

Synthesis of a Novel Compound Library

This compound is an excellent scaffold for the solid-phase synthesis of a diverse library of compounds, particularly N-substituted glycine oligomers, also known as peptoids. The following is a general protocol for the "sub-monomer" solid-phase synthesis of a peptoid library.

Experimental Protocol: Solid-Phase Peptoid Library Synthesis

Materials:

-

Rink Amide resin

-

This compound

-

A diverse set of primary amines (R-NH₂)

-

Bromoacetic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

Equipment:

-

Solid-phase synthesis vessel

-

Shaker or automated peptide synthesizer

-

Filtration apparatus

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection (if applicable): If starting with Fmoc-protected Rink Amide resin, treat with 20% piperidine in DMF to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

-

First Monomer Coupling (Acylation):

-

In a separate vessel, pre-activate bromoacetic acid (10 equivalents) with DIC (10 equivalents) in DMF.

-

Add the activated bromoacetic acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

First Diversification (Amination):

-

Add a solution of the first primary amine (R₁-NH₂) (20 equivalents) in DMF to the resin and shake for 2-4 hours.

-

Wash the resin with DMF and DCM.

-

-

Second Monomer Coupling (Acylation): Repeat step 3.

-

Second Diversification (Amination): Repeat step 4 with a second primary amine (R₂-NH₂).

-

Capping with Core Scaffold:

-

Pre-activate this compound (5 equivalents) with DIC (5 equivalents) in DMF.

-

Add the activated core scaffold solution to the resin and shake overnight.

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude product by adding cold diethyl ether.

-

Centrifuge and decant the ether.

-

-

Purification: Purify the individual library members by preparative HPLC.

Potential Biological Applications and Signaling Pathways

While specific biological data for this compound is not extensively available, the structural motifs present in this scaffold suggest several potential areas for biological activity.

Matrix Metalloproteinase (MMP) Inhibition

N-sulfonylated amino acid derivatives are known to be potent inhibitors of matrix metalloproteinases (MMPs).[3][4][5] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. The sulfonamide moiety can act as a zinc-binding group, and the glycine backbone can be further functionalized to interact with the specificity pockets of different MMPs. A library of compounds based on the this compound scaffold could be screened for potent and selective MMP inhibitors.

Glycine Receptor Modulation

Glycine is a major inhibitory neurotransmitter in the central nervous system, acting on glycine receptors (GlyRs), which are ligand-gated chloride ion channels.[1][2] Modulation of GlyR activity is a potential therapeutic strategy for the treatment of chronic pain, epilepsy, and other neurological disorders. N-acyl glycines have been identified as positive allosteric modulators of GlyRs. A library derived from this compound could be explored for its potential to modulate GlyR function.

The general signaling pathway for inhibitory GlyRs involves the binding of glycine, which opens the chloride channel, leading to an influx of Cl⁻ ions. This hyperpolarizes the neuron, making it less likely to fire an action potential.

Visualizations

Synthesis Workflow for this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Preliminary Toxicity Screening of ((3-Chlorophenyl)sulfonyl)glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the preliminary toxicity screening of the novel chemical entity, ((3-Chlorophenyl)sulfonyl)glycine. In the absence of published empirical data for this specific molecule, this document provides a roadmap for its toxicological evaluation based on established principles and methodologies applied to structurally related compounds, such as sulfonylureas. The guide details proposed in vitro and in vivo experimental protocols, frameworks for data presentation, and logical workflows for decision-making in the early stages of drug development. The primary objective is to identify potential toxic liabilities of this compound to inform its development trajectory.

Introduction

This compound is a chemical compound with the molecular formula C8H8ClNO4S.[1][2] Its structural features, particularly the sulfonylglycine moiety, suggest a potential relationship to the broader class of sulfonylurea compounds, which are known for their use as antidiabetic agents.[3] The preliminary toxicity screening of any new chemical entity is a critical step in the drug discovery and development process to ensure human safety.[4] This guide proposes a tiered approach to the toxicological assessment of this compound, commencing with in vitro assays to evaluate cytotoxicity and genotoxicity, followed by a limited, guideline-compliant in vivo study to assess acute systemic toxicity.

While no specific toxicity data for this compound is currently available in the public domain, a related compound, N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, is classified under the Globally Harmonized System (GHS) as being harmful if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation, suggesting that this class of compounds warrants careful toxicological evaluation.[5]

Predicted Metabolism and Potential Mechanisms of Toxicity

Sulfonylurea compounds are primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver.[6] A critical consideration for chlorinated aromatic compounds is the potential for metabolic activation to reactive intermediates. For some diarylsulfonylureas, metabolism can lead to the formation of toxic aniline (B41778) derivatives. For instance, the metabolic formation of p-chloroaniline has been linked to methemoglobinemia and anemia observed in preclinical and clinical studies of similar compounds.[7] Therefore, a key aspect of the toxicological evaluation of this compound should include an assessment of its metabolic fate and the potential for the generation of reactive metabolites that could lead to cytotoxicity or genotoxicity.

Potential toxic mechanisms for compounds of this nature could involve:

-

Oxidative Stress: The metabolism of the chlorophenyl moiety could generate reactive oxygen species, leading to cellular damage.

-

Covalent Binding: Reactive metabolites may covalently bind to cellular macromolecules like proteins and DNA, leading to organ toxicity and genotoxicity.

-

Mitochondrial Dysfunction: As with some sulfonylureas, there could be off-target effects on mitochondrial function, impacting cellular energy production.[8]

Proposed In Vitro Toxicity Screening

In vitro toxicology assays serve as a crucial first-tier screen to identify potential hazards, reduce animal use, and guide further testing.[4]

Cytotoxicity Assessment

The initial evaluation of cytotoxicity provides a measure of the concentration at which a compound induces cell death. It is recommended to use at least two assays with different endpoints to obtain a more robust assessment.

This assay assesses the viability of cells by measuring the uptake of the neutral red dye into the lysosomes of living cells.

-

Cell Culture: Human hepatoma cells (e.g., HepG2) or a relevant cell line are cultured in a suitable medium and seeded into 96-well plates at a predetermined density. The cells are allowed to attach for 24 hours.

-

Compound Exposure: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in the cell culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations for 24 to 48 hours.

-

Neutral Red Staining: The treatment medium is removed, and the cells are incubated with a medium containing a non-toxic concentration of neutral red for approximately 3 hours.

-

Dye Extraction and Quantification: The cells are washed, and the incorporated dye is extracted using a destain solution (e.g., acidified ethanol). The absorbance of the extracted dye is measured using a spectrophotometer at a wavelength of approximately 540 nm.

-

Data Analysis: The absorbance values are converted to the percentage of viable cells relative to the solvent control. The 50% inhibitory concentration (IC50) is then calculated using a suitable statistical software.[9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.[8]

-

Cell Culture and Treatment: Similar to the NRU assay, cells are seeded in 96-well plates and treated with varying concentrations of this compound for a defined period (e.g., 24 or 48 hours).

-

MTT Incubation: The treatment medium is replaced with a fresh medium containing MTT solution. The plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured, typically between 500 and 600 nm.

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Genotoxicity Assessment

Genotoxicity testing is essential to identify compounds that can cause genetic damage, which may lead to cancer or heritable diseases.[10]

The Ames test is a widely used method to detect a compound's potential to cause gene mutations.[10]

-

Bacterial Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) are used.

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound on histidine-deficient agar (B569324) plates.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each concentration and compared to the negative control. A significant, dose-dependent increase in the number of revertants indicates a mutagenic potential.

This assay detects chromosomal damage by identifying the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[10]

-

Cell Culture: Human or mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are cultured and exposed to at least three concentrations of this compound.

-

Metabolic Activation: The assay is conducted with and without a metabolic activation system (S9).

-

Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis, allowing for the identification of cells that have completed one nuclear division.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: The frequency of micronucleated cells in binucleated cells is determined by microscopic examination. A significant increase in micronucleus frequency indicates clastogenic or aneugenic activity.

Proposed In Vivo Acute Oral Toxicity Assessment

Should the in vitro results suggest a favorable profile, a limited in vivo study is warranted to understand the potential for acute systemic toxicity. The Acute Toxic Class Method is a suitable approach that uses a reduced number of animals.[11][12]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

-

Animal Species: The test is typically performed in one rodent species, usually female rats.

-

Housing and Acclimation: Animals are housed under standard laboratory conditions and acclimated for at least five days before the study.

-

Dosing: A stepwise procedure is used, with each step involving three animals. A single dose of this compound is administered by oral gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on any available information.

-

Observation: The animals are observed for signs of toxicity shortly after dosing and periodically for the first 24 hours, and then daily for a total of 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior.

-

Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

-

Endpoint: The outcome of the test (number of animals that die or are euthanized for humane reasons) determines the next step in the procedure or the classification of the substance.[12]

Data Presentation

Quantitative data from the proposed studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

| Assay Type | Cell Line | Exposure Time (hours) | IC50 (µM) [95% Confidence Interval] |

| Neutral Red Uptake | HepG2 | 24 | [Insert Data] |

| Neutral Red Uptake | HepG2 | 48 | [Insert Data] |

| MTT Assay | HepG2 | 24 | [Insert Data] |

| MTT Assay | HepG2 | 48 | [Insert Data] |

Table 2: Summary of Ames Test Results for this compound

| Strain | Metabolic Activation (S9) | Result (Mutagenic/Non-mutagenic) | Fold Increase over Control (at highest non-toxic dose) |

| TA98 | - | [Insert Data] | [Insert Data] |

| TA98 | + | [Insert Data] | [Insert Data] |

| TA100 | - | [Insert Data] | [Insert Data] |

| TA100 | + | [Insert Data] | [Insert Data] |

| TA1535 | - | [Insert Data] | [Insert Data] |

| TA1535 | + | [Insert Data] | [Insert Data] |

| TA1537 | - | [Insert Data] | [Insert Data] |

| TA1537 | + | [Insert Data] | [Insert Data] |

Table 3: Acute Oral Toxicity of this compound in Rats (OECD 423)

| Starting Dose (mg/kg) | Number of Animals/Sex | Mortality (within 24h) | Mortality (1-14 days) | Key Clinical Signs | Gross Necropsy Findings | Estimated GHS Category |

| [Insert Data] | 3 / Female | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

Visualizations

Diagrams illustrating workflows and potential mechanisms provide a clear conceptual framework for the toxicity screening process.

Caption: Preliminary toxicity screening workflow.

Caption: Hypothetical mechanism of toxicity pathway.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. termedia.pl [termedia.pl]

- 4. criver.com [criver.com]

- 5. N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine | C15H14ClNO4S | CID 1199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of metabolism and toxicity to the structure of the anticancer agent sulofenur and related sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. nuvisan.com [nuvisan.com]

- 11. researchgate.net [researchgate.net]

- 12. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols for Amide Coupling with ((3-Chlorophenyl)sulfonyl)glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the amide coupling of ((3-Chlorophenyl)sulfonyl)glycine with primary and secondary amines. Standard coupling reagents such as HATU and EDC/HOBt are utilized to afford the corresponding glycinamide (B1583983) derivatives. These compounds are of interest in drug discovery, particularly as potential inhibitors of Vascular Adhesion Protein-1 (VAP-1), an enzyme implicated in inflammatory diseases. This guide includes representative experimental procedures, tables of reagents and conditions, and a visualization of the VAP-1 signaling pathway to illustrate the mechanism of action of potential inhibitors.

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of a carboxylic acid allows for the facile formation of amide bonds, creating a diverse library of N-substituted glycinamides. The sulfonamide moiety in these structures is a key pharmacophore that can interact with various biological targets. Of particular interest is the role of such compounds as potential inhibitors of Vascular Adhesion Protein-1 (VAP-1), a cell surface amine oxidase that plays a crucial role in leukocyte trafficking and inflammation.[1][2][3][4][5][6] By inhibiting the enzymatic activity of VAP-1, these compounds can potentially mitigate inflammatory responses, making them attractive candidates for the development of novel therapeutics for a range of diseases, including diabetic nephropathy and certain cancers.[1][4]

Experimental Protocols

Two common and effective methods for the amide coupling of this compound are presented below. These protocols are based on widely used coupling reagents in peptide synthesis and medicinal chemistry.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), a highly efficient coupling reagent known for its rapid reaction times and minimal side reactions.

Materials:

-

This compound

-

Amine (primary or secondary)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous MgSO₄

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).

-

In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

-

Add the HATU solution to the reaction mixture at room temperature.

-

Stir the reaction for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). This combination is a cost-effective and reliable method for amide bond formation, with HOBt acting to suppress racemization and improve efficiency.

Materials:

-

This compound

-

Amine (primary or secondary)

-

EDC·HCl

-

HOBt

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or DMF

-

Ethyl acetate (EtOAc)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

-

Add DIPEA or TEA (2.5 eq) to the mixture and cool to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, dilute with ethyl acetate.

-

Wash the organic phase with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography on silica gel to obtain the pure product.

Data Presentation

The following tables summarize typical reaction parameters for the amide coupling of this compound with a representative primary amine (benzylamine) and a secondary amine (morpholine). Please note that yields are representative and may vary depending on the specific amine and reaction scale.

| Parameter | Protocol 1: HATU Coupling with Benzylamine | Protocol 2: EDC/HOBt Coupling with Benzylamine |

| This compound | 1.0 eq | 1.0 eq |

| Benzylamine | 1.1 eq | 1.1 eq |

| Coupling Reagent | HATU (1.2 eq) | EDC·HCl (1.2 eq) |

| Additive | - | HOBt (1.2 eq) |

| Base | DIPEA (3.0 eq) | DIPEA (2.5 eq) |

| Solvent | Anhydrous DMF | Anhydrous DCM |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 3 hours | 18 hours |

| Representative Yield | 85-95% | 75-85% |

| Parameter | Protocol 1: HATU Coupling with Morpholine | Protocol 2: EDC/HOBt Coupling with Morpholine |

| This compound | 1.0 eq | 1.0 eq |

| Morpholine | 1.1 eq | 1.1 eq |

| Coupling Reagent | HATU (1.2 eq) | EDC·HCl (1.2 eq) |

| Additive | - | HOBt (1.2 eq) |

| Base | DIPEA (3.0 eq) | DIPEA (2.5 eq) |

| Solvent | Anhydrous DMF | Anhydrous DMF |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 hours | 20 hours |

| Representative Yield | 80-90% | 70-80% |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of ((3-Chlorophenyl)sulfonyl)glycinamides.

Caption: General workflow for the amide coupling reaction.

VAP-1 Signaling Pathway and Inhibition

The diagram below illustrates the role of Vascular Adhesion Protein-1 (VAP-1) in promoting inflammation and how a potential inhibitor, such as a ((3-Chlorophenyl)sulfonyl)glycinamide derivative, can block this pathway. VAP-1, an amine oxidase on the surface of endothelial cells, catalyzes the oxidative deamination of primary amines.[1][5][6] This enzymatic reaction produces hydrogen peroxide (H₂O₂), which acts as a signaling molecule, leading to the upregulation of other adhesion molecules (e.g., ICAM-1) on the endothelial surface.[3][] This, in turn, facilitates the adhesion and transmigration of leukocytes from the bloodstream into tissues, a key step in the inflammatory response.[1][4] Small molecule inhibitors block the active site of VAP-1, preventing the enzymatic reaction and the subsequent inflammatory cascade.[5]

Caption: Inhibition of VAP-1 enzymatic activity.

References

- 1. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Small-molecule inhibitors of vascular adhesion protein-1 reduce the accumulation of myeloid cells into tumors and attenuate tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]

- 4. Inhibition of vascular adhesion protein‐1 enhances the anti‐tumor effects of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]

Application Note: Utilizing ((3-Chlorophenyl)sulfonyl)glycine as a Novel Building Block in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase peptide synthesis (SPPS) is a cornerstone in the development of peptide-based therapeutics and research tools. The incorporation of unnatural amino acids and specialized building blocks is a key strategy for modulating the pharmacological properties of peptides, such as stability, conformation, and receptor affinity. This document outlines a hypothetical application and protocol for the use of ((3-Chlorophenyl)sulfonyl)glycine as a novel building block in Fmoc-based solid-phase peptide synthesis. The introduction of this sulfonamidoglycine derivative offers a unique opportunity to introduce a constrained and chemically distinct moiety into peptide sequences, potentially influencing their biological activity.

Introduction

The sulfonyl group is a significant pharmacophore in medicinal chemistry, known for its ability to form strong hydrogen bonds and its chemical stability.[1] Incorporating sulfonyl-containing building blocks into peptides can impart desirable characteristics, including enhanced enzymatic resistance and altered pharmacokinetic profiles.[1] this compound presents a readily available scaffold for introducing a sulfonamide linkage within a peptide backbone. This application note provides a theoretical framework and a detailed experimental protocol for the incorporation of this building block using standard Fmoc-SPPS chemistry.

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H8ClNO4S | [2] |

| Molecular Weight | 249.67 g/mol | [2] |

| Appearance | Solid | [3] |

| Purity | ≥95% |

Proposed Application in Solid-Phase Peptide Synthesis

We propose the use of this compound as a dipeptide isostere, where the sulfonamide bond replaces a standard peptide bond. This modification can induce a specific conformational bias and introduce a novel point of interaction for receptor binding. The workflow for its incorporation follows the general principles of Fmoc-SPPS.

References

Application Notes for ((3-Chlorophenyl)sulfonyl)glycine in Medicinal Chemistry

Note to the Reader: As of December 2025, detailed medicinal chemistry applications, specific biological targets, and quantitative bioactivity data for ((3-Chlorophenyl)sulfonyl)glycine are not extensively documented in publicly available scientific literature and patent databases. This compound is primarily classified as a versatile small molecule scaffold, suggesting its potential use as a building block in the synthesis of more complex molecules.

The following application notes are therefore based on the broader context of related chemical structures, namely sulfonylglycine derivatives and compounds containing a 3-chlorophenylsulfonyl moiety. The information provided is intended to serve as a general guide for researchers on the potential, rather than established, applications of this compound.

Introduction

This compound is a chemical compound featuring a glycine (B1666218) core, a sulfonamide linkage, and a 3-chlorophenyl group. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, known for its diverse biological activities including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2] The presence of a chlorine atom on the phenyl ring is also a common feature in many FDA-approved drugs, often enhancing the potency and modulating the pharmacokinetic properties of a molecule.[3][4]

This document outlines potential research applications for this compound based on the known activities of structurally related compounds.

Potential Therapeutic Areas and Biological Targets

Based on the structural motifs present in this compound, it could be investigated as a scaffold for the development of inhibitors for various enzyme families or as a modulator of specific biological pathways.

Enzyme Inhibition

-

Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases, which are involved in various physiological processes. Derivatives could be explored for applications in glaucoma, epilepsy, and certain types of cancer.[5]

-

Protease Inhibition: The glycine backbone could be modified to target the active sites of proteases, which are implicated in a range of diseases, including viral infections and cancer.

-